

An In-Depth Technical Guide to Pent-4-en-2-ol

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Compound of Interest

Compound Name: 4-Penten-2-OL

Cat. No.: B1585244

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pent-4-en-2-ol (IUPAC name), a versatile chiral building block in organic synthesis. This document details its chemical identity, physical and chemical properties, experimental protocols for its synthesis, purification, and analysis, as well as its applications in the synthesis of biologically active molecules.

Chemical Identity and Synonyms

The compound with the formula $C_5H_{10}O$, commonly referred to as **4-penten-2-ol**, is systematically named pent-4-en-2-ol according to IUPAC nomenclature.^{[1][2][3][4]} It is a secondary allylic alcohol that exists as a racemic mixture or as individual enantiomers.

Synonyms:^[1]

- 1-Penten-4-ol
- 4-Hydroxypent-1-ene
- Allyl methyl carbinol
- (±)-**4-Penten-2-ol**
- (R)-(-)-**4-Penten-2-ol**
- (S)-(+)-**4-Penten-2-ol**

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of pent-4-en-2-ol is presented in the tables below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ O	[1][2][3][4]
Molecular Weight	86.13 g/mol	[1]
Appearance	Clear, colorless liquid	[1]
Boiling Point	115-116 °C	[5]
Density	0.837 g/mL at 25 °C	[5]
Refractive Index (n _D ²⁰)	1.424	[5]
Flash Point	30 °C	[6]
Solubility	Soluble in alcohol. Water solubility is estimated to be 45.26 g/L at 25 °C.	

Table 2: Spectroscopic Data for (R)-(-)-4-Penten-2-ol

Spectroscopic Data	Value
¹ H NMR (200 MHz, CDCl ₃)	δ 1.19 (d, J = 6.0 Hz, 3H), 1.97 (br s, 1H), 2.14-2.26 (m, 2H), 3.83-3.84 (m, 1H), 5.10-5.14 (m, 2H), 5.76-5.87 (m, 1H)
¹³ C NMR (50 MHz, CDCl ₃)	δ 22.7, 43.7, 66.8, 117.9, 134.8
Infrared (CHCl ₃)	ν _{max} 3409, 3078, 2931, 2975, 1562, 1457, 1432, 1243, 1071, 914 cm ⁻¹

Experimental Protocols

Synthesis of (R)-(-)-Pent-4-en-2-ol

This protocol describes the asymmetric synthesis of (R)-(-)-pent-4-en-2-ol from acetaldehyde.

Materials:

- (-)-Ipc₂B(allyl)borane
- Acetaldehyde
- Dry diethyl ether (Et₂O)
- 3 M Sodium hydroxide (NaOH)
- 30% Hydrogen peroxide (H₂O₂)
- Anhydrous sodium sulfate (Na₂SO₄)
- Brine

Procedure:

- To a stirred solution of (-)-Ipc₂B(allyl)borane (150 mmol) in dry Et₂O (200 mL) at -78 °C, a solution of acetaldehyde (6 g, 136.4 mmol) in dry Et₂O (20 mL) is added.
- The reaction mixture is stirred at -78 °C for 1 hour.
- 3 M NaOH (111 mL, 330 mmol) and 30% H₂O₂ (45 mL) are subsequently added to the reaction mixture.
- The mixture is then stirred at 25 °C for an additional 2 hours.
- Upon completion of the reaction (monitored by TLC), the organic layer is separated.
- The aqueous layer is extracted with Et₂O.
- The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.

- The solvent is removed under reduced pressure.
- The residue is purified by distillation (boiling point 115 °C) to yield (R)-(-)-**4-penten-2-ol** as a colorless liquid.

Purification by Column Chromatography

For small-scale purification or removal of polar impurities, flash column chromatography can be employed.

Materials:

- Silica gel (230-400 mesh)
- Hexanes
- Ethyl acetate
- Glass column
- Compressed air source

Procedure:

- A slurry of silica gel in a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) is prepared and packed into a glass column.
- The crude pent-4-en-2-ol is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel bed.
- The column is eluted with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexanes:ethyl acetate).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
- The solvent from the combined pure fractions is removed under reduced pressure.

Analytical Methods

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column: A polar column (e.g., DB-WAX) or a chiral column (e.g., cyclodextrin-based) for enantiomeric separation.

Sample Preparation:

- Dilute the sample in a volatile solvent such as dichloromethane or hexane.

GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: 40 °C for 1 min, then ramp to 210 °C at 3 °C/min.
- MS Detector: Scan mode (e.g., m/z 30-250).

Data Analysis:

- The identity of pent-4-en-2-ol is confirmed by comparing its retention time and mass spectrum with a reference standard or library data.

Sample Preparation:

- Ensure the sample is free of solvent by drying under high vacuum.
- For a ^1H NMR spectrum, dissolve approximately 5-10 mg of the purified alcohol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a clean, dry NMR tube.
- If solids are present, filter the solution through a pipette with a cotton plug into the NMR tube.

Biological Significance and Applications

While pent-4-en-2-ol does not have extensively reported direct biological activity or involvement in specific signaling pathways, its significance lies in its role as a chiral building block for the synthesis of complex, biologically active molecules. The allylic alcohol moiety is a versatile functional group for various chemical transformations.

(S)-(+)-**4-Penten-2-ol** is a key intermediate in the synthesis of:

- (-)-Cladospolide C, an undecenolide.
- (-)-iso-Cladospolide B1.
- 19-HETE (hydroxyeicosatetraenoic acid), an S-enantiomer of a signaling molecule.
- Parasorbic acid, a natural lactone.

The general class of allylic alcohols can exhibit biological activity, including potential anticancer properties, and some can be metabolized to toxic aldehydes like acrolein.^[7]

Safety and Handling

Hazard Identification:

- Physical Hazards: Flammable liquid and vapor (H226).
- Health Hazards: May cause respiratory irritation.

Precautionary Measures:

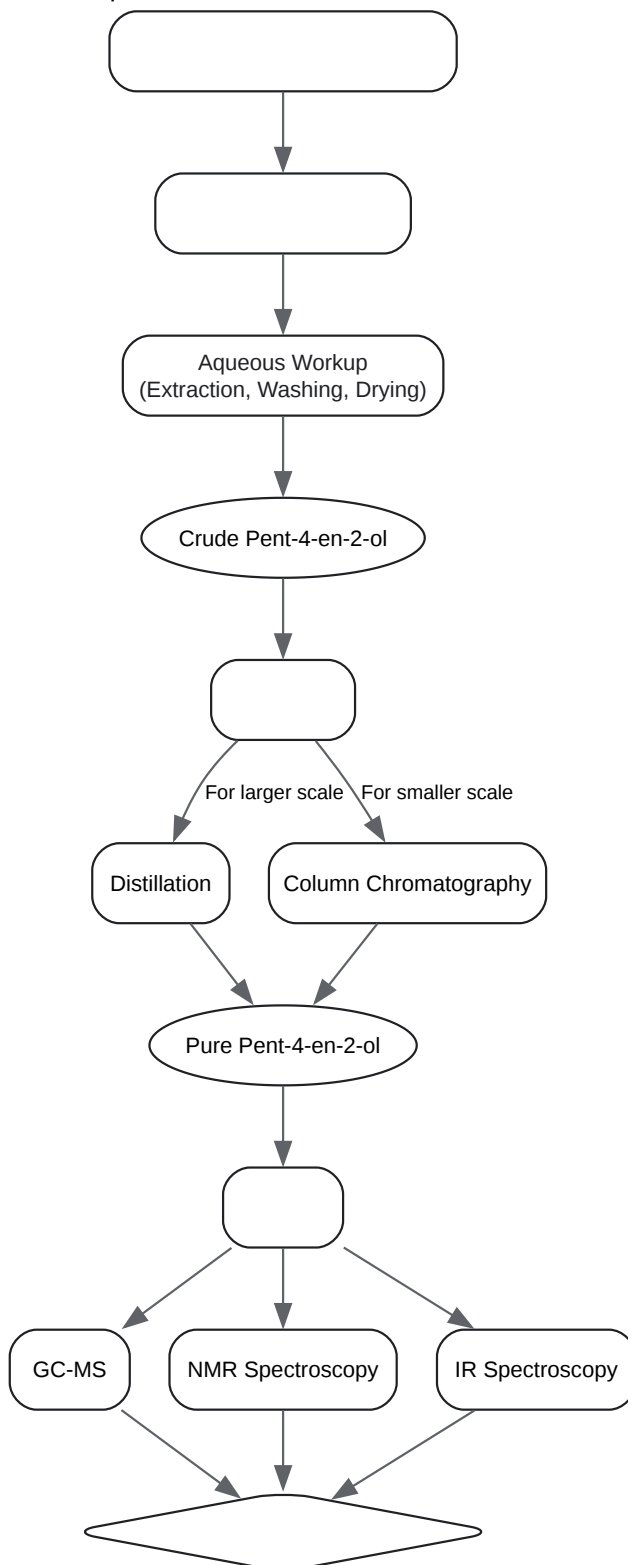
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking (P210).
- Keep container tightly closed (P233).
- Ground/bond container and receiving equipment (P240).
- Use explosion-proof electrical/ventilating/lighting equipment (P241).
- Use only non-sparking tools (P242).

- Take precautionary measures against static discharge (P243).
- Wear protective gloves, protective clothing, eye protection, and face protection (P280).
- If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower (P303+P361+P353).
- Store in a well-ventilated place. Keep cool (P403+P235).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of pent-4-en-2-ol.

Experimental Workflow for Pent-4-en-2-ol

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Workflow for Pent-4-en-2-ol Synthesis and Analysis

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